molecular formula C15H10Cl2N2O3 B13939454 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde CAS No. 57138-85-9

2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde

Cat. No.: B13939454
CAS No.: 57138-85-9
M. Wt: 337.2 g/mol
InChI Key: SRWNNWPHDBGGIZ-UHFFFAOYSA-N
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Description

2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde is a complex organic compound characterized by the presence of chloroamino groups and formyl groups attached to a benzoyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of an amino-benzoyl precursor followed by formylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the formyl groups into carboxylic acids.

    Reduction: The chloroamino groups can be reduced to amino groups.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde involves its interaction with specific molecular targets. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The formyl groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloroamino)-benzaldehyde
  • 3-(Chloroamino)-benzoyl chloride
  • 2-(Amino)-3-formyl-benzoyl chloride

Uniqueness

2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde is unique due to the presence of both chloroamino and formyl groups in its structure, allowing it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

57138-85-9

Molecular Formula

C15H10Cl2N2O3

Molecular Weight

337.2 g/mol

IUPAC Name

2-(chloroamino)-3-[2-(chloroamino)-3-formylbenzoyl]benzaldehyde

InChI

InChI=1S/C15H10Cl2N2O3/c16-18-13-9(7-20)3-1-5-11(13)15(22)12-6-2-4-10(8-21)14(12)19-17/h1-8,18-19H

InChI Key

SRWNNWPHDBGGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=CC(=C2NCl)C=O)NCl)C=O

Origin of Product

United States

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